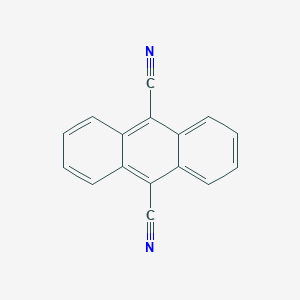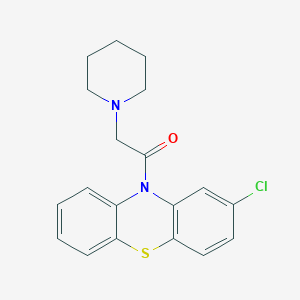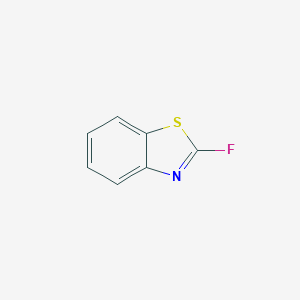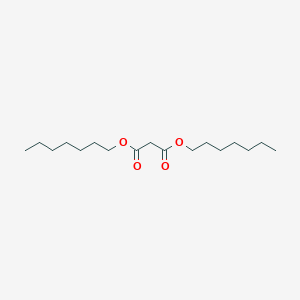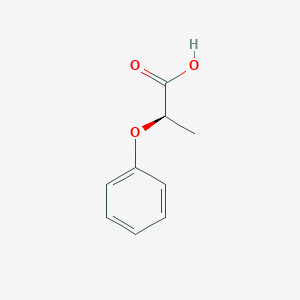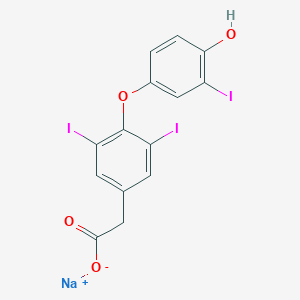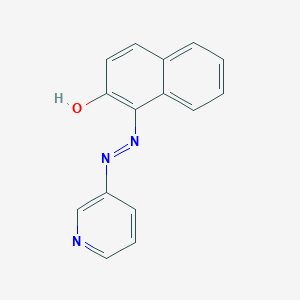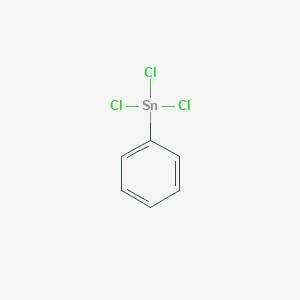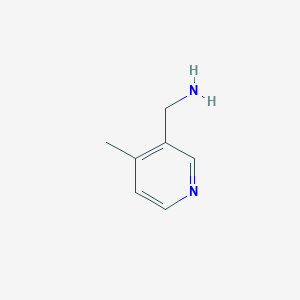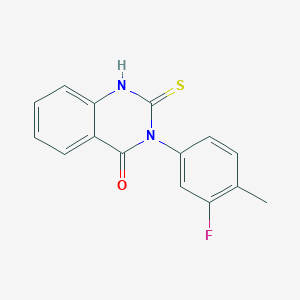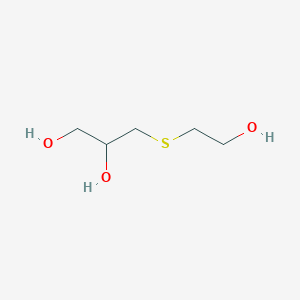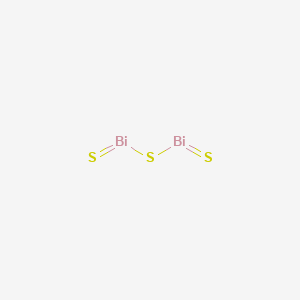
Bismuth sulfide (Bi2S3)
Übersicht
Beschreibung
Bismuth sulfide (Bi2S3) is a chemical compound of bismuth and sulfur . It occurs in nature as the mineral bismuthinite . The molecular formula is Bi2S3 and it has an average mass of 514.156 Da .
Synthesis Analysis
Bismuth (III) sulfide can be prepared by reacting a bismuth (III) salt with hydrogen sulfide . Another method involves the reaction of elemental bismuth and elemental sulfur in an evacuated silica tube at 500 °C for 96 hours . A solvothermal method has also been used to prepare Bi2S3 nanoparticles .
Molecular Structure Analysis
Bi2S3 has an orthorhombic crystal structure with 4 molecules per unit cell . Each molecule contains two bismuth atoms and 3 sulfide atoms which add up to 20 atoms per unit cell .
Chemical Reactions Analysis
Bismuth (III) sulfide can be produced in the body by the reaction of the common gastrointestinal drug bismuth subsalicylate with naturally occurring sulfides . It has also been used as a photocatalyst for the degradation of methylene blue .
Physical And Chemical Properties Analysis
Bi2S3 is a brown solid that does not dissolve in water . It has a molar mass of 514.14 g·mol −1, a density of 6.78 g/cm 3, and a melting point of 850 ˚C . It is insoluble in water but soluble in acids .
Wissenschaftliche Forschungsanwendungen
-
Photocatalytic and Energy Storage Device Applications
- Summary of Application : Bi2S3 nanoparticles were synthesized for active photocatalytic and energy storage device applications .
- Methods of Application : The nanoparticles were synthesized using bismuth diethyldithiocarbamate (Bi[DTC]3) complex as a single-source antecedent .
- Results : The Bi2S3 nanoparticles exhibited excellent supercapacitor behavior with a specific capacitance value of 470 Fg −1 at a current density of 0.5 Ag −1 and a retentivity of 79% after 1000 cycles .
-
- Summary of Application : High quality single-crystal Bi2S3 nanobelts were prepared for use in broadband photo-detection .
- Methods of Application : The nanobelts were prepared using the chemical vapor deposition (CVD) method .
- Results : The photodetectors based on a single Bi2S3 nanobelt showed excellent broadband photoresponse performance in the UV to NIR range (from 300 to 1000 nm), including high photoresponsivity up to 201 A W −1, an ultrafast response speed of ∼50 μs, a high external quantum efficiency of 31\u2006140% and a high detectivity of 2.7 × 10 10 Jones .
-
- Summary of Application : Bi2S3 based nanomaterials have been widely used in fields such as photothermal therapy, photodynamic therapy, radio sensitization therapy, immunotherapy and chemotherapy .
- Methods of Application : The application involves rational modifications and loading of the Bi2S3 based nanomaterials .
- Results : The results or outcomes of this application are not specified in the source .
-
- Summary of Application : Nano-Bi2S3-based hierarchical and/or heterogeneous structures are promising for applications such as Li- or Na- ion battery, photocatalysts, and so on .
- Methods of Application : The methods of application or experimental procedures are not specified in the source .
- Results : The results or outcomes of this application are not specified in the source .
-
- Summary of Application : Bismuth (III) sulfide (Bi2S3) is added to a commercial vinyl-terminated silicone fluid (PDMS-Vi) to obtain different weight-per cent mixtures .
- Methods of Application : The methods of application or experimental procedures are not specified in the source .
- Results : The results or outcomes of this application are not specified in the source .
- Dielectric and Antibacterial Applications
- Summary of Application : Starch-stabilized Bi2S3 nanoparticles were synthesized for enhanced dielectric and antibacterial applications .
- Methods of Application : The nanoparticles were synthesized in a single-pot reaction using bismuth nitrate pentahydrate (Bi(NO3)3·5H2O) and sodium sulfide (Na2S) as precursors .
- Results : The synthesized Bi2S3 nanoparticles were quasispherical, and the measured average particle size was ∼11 nm . The nanoparticles showed high dielectric polarizations . Furthermore, it was observed that the synthesized Bi2S3 nanoparticles inhibited bacterial strains (Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus) and demonstrated substantial antibacterial activity .
-
- Summary of Application : Bi2S3 nanoparticles were utilized as photocatalytic discoloration of Congo Red (CR) dye in aqueous medium under UV light irradiation .
- Methods of Application : The nanoparticles were synthesized by utilizing bismuth diethyldithiocarbamate (Bi[DTC]3) complex as a single-source antecedent .
- Results : The Bi2S3 nanoparticles showed excellent catalytic behavior, up to 98% of CR dye degraded within 150 minutes and it exhibited good catalytic stability and reusability .
-
Chemical, Optical, Electronic, Biomedical, and Material Science Applications
- Summary of Application : Bi2S3 and its composite materials have been reported for various applications in chemical, optical, electronic, biomedical, and material science .
- Methods of Application : The methods of application or experimental procedures are not specified in the source .
- Results : The results or outcomes of this application are not specified in the source .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
sulfanylidene(sulfanylidenebismuthanylsulfanyl)bismuthane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Bi.3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABYETDLLXARHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S=[Bi]S[Bi]=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Bi2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
12048-34-9 (Parent), 7783-06-4 (Parent) | |
| Record name | Bismuth sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001345079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
514.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bismuth sulfide (Bi2S3) | |
CAS RN |
1345-07-9 | |
| Record name | Bismuth sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001345079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bismuth sulfide (Bi2S3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



